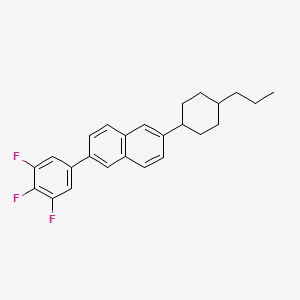
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene is a complex organic compound characterized by its unique structural features It consists of a naphthalene core substituted with a propylcyclohexyl group and a trifluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where the naphthalene core is alkylated with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluorophenyl group can be introduced through a subsequent electrophilic aromatic substitution reaction using trifluorobenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed to ensure high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the propylcyclohexyl group may influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 4-Propyl-4’-(3,4,5-trifluorophenyl)-1,1’-bi(cyclohexyl)
- 4-Propyl-4’-(4-trifluoromethoxyphenyl)-1,1’-bi(cyclohexyl)
Uniqueness
2-(4-Propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
318472-22-9 |
|---|---|
Molekularformel |
C25H25F3 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-(4-propylcyclohexyl)-6-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C25H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-9-20-13-21(11-10-19(20)12-18)22-14-23(26)25(28)24(27)15-22/h8-17H,2-7H2,1H3 |
InChI-Schlüssel |
XOSOKQSXZRJSBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=CC3=C(C=C2)C=C(C=C3)C4=CC(=C(C(=C4)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


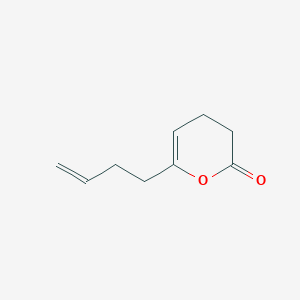
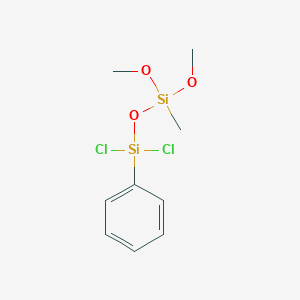

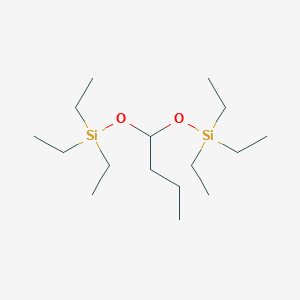
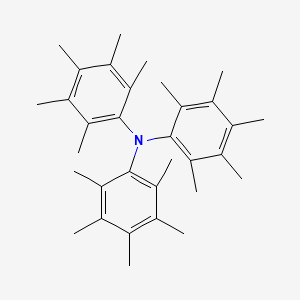
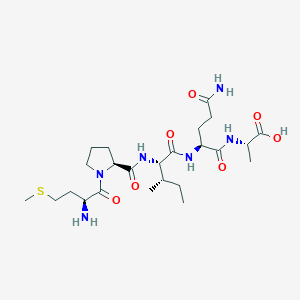
![Bicyclo[2.2.2]octan-2-imine](/img/structure/B14236556.png)
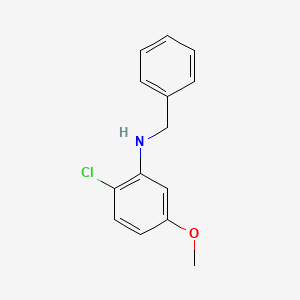

![Diethyl [(2,3-dimethylphenyl)(phenyl)methyl]phosphonate](/img/structure/B14236572.png)
![1-[(4-Chlorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14236573.png)
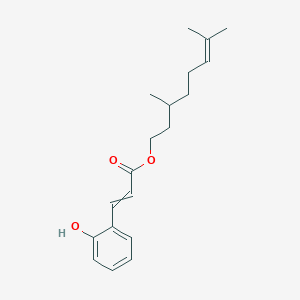
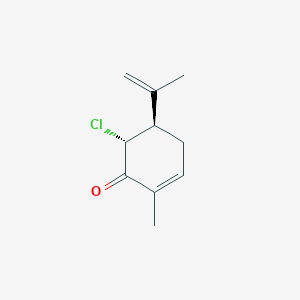
![Pyridinium, 1-[2-(4-cyanophenyl)-2-oxoethyl]-2-methyl-, bromide](/img/structure/B14236586.png)
